molecular formula C17H14FN3OS2 B3520085 N-(2-fluorophenyl)-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzamide

N-(2-fluorophenyl)-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzamide

Cat. No.: B3520085
M. Wt: 359.4 g/mol
InChI Key: SFEVJWWQTILLFV-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzamide: is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorophenyl group, a thiadiazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable thioamide with hydrazine in the presence of an oxidizing agent.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

    Coupling Reaction: The final step involves coupling the thiadiazole derivative with the fluorophenyl benzamide under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(2-fluorophenyl)-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzamide has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzamide involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain receptors, while the thiadiazole ring can participate in hydrogen bonding or other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-fluorophenyl)-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzamide is unique due to the presence of both a fluorophenyl group and a thiadiazole ring, which confer distinct chemical and biological properties. These features differentiate it from other similar compounds and may contribute to its specific applications and mechanisms of action.

Properties

IUPAC Name

N-(2-fluorophenyl)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3OS2/c1-11-20-21-17(24-11)23-10-12-6-8-13(9-7-12)16(22)19-15-5-3-2-4-14(15)18/h2-9H,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFEVJWWQTILLFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-fluorophenyl)-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzamide
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N-(2-fluorophenyl)-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzamide
Reactant of Route 3
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N-(2-fluorophenyl)-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzamide
Reactant of Route 4
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N-(2-fluorophenyl)-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzamide

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